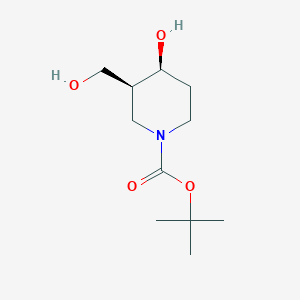
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide is an organic compound that contains a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
The synthesis of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product .
Chemical Reactions Analysis
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:
Pharmaceuticals: The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug molecules. This compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It can be used in the development of herbicides and pesticides due to its potential biological activity.
Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can be compared with other compounds containing trifluoromethoxy groups, such as:
2-Chloro-N-ethyl-N-(4-(trifluoromethoxy)benzyl)acetamide: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and biological activity.
2-Chloro-N-ethyl-N-(3-(trifluoromethyl)benzyl)acetamide:
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)19-12(14,15)16/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVGJQCDBECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)
![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)






